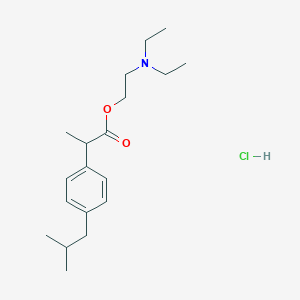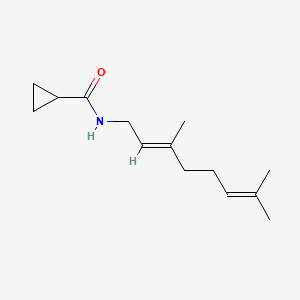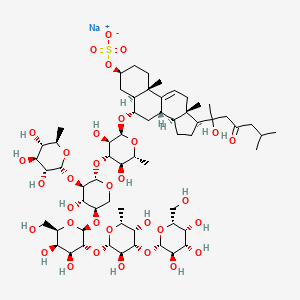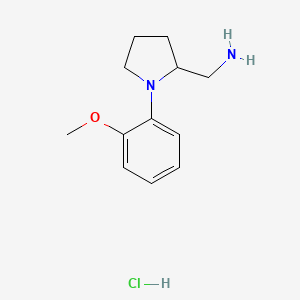
Diethylaminoethyl ibuprofen hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoethyl ibuprofen hydrochloride is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the anti-inflammatory properties of ibuprofen with the enhanced solubility and bioavailability provided by the diethylaminoethyl group. It is primarily used in pharmaceutical formulations to improve the delivery and efficacy of ibuprofen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl ibuprofen hydrochloride typically involves the reaction of ibuprofen with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaminoethyl ibuprofen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted ibuprofen derivatives.
Wissenschaftliche Forschungsanwendungen
Diethylaminoethyl ibuprofen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate anti-inflammatory effects.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of ibuprofen.
Industry: Applied in the formulation of topical and oral pharmaceutical products
Wirkmechanismus
The mechanism of action of diethylaminoethyl ibuprofen hydrochloride is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: The parent compound with similar anti-inflammatory properties but lower solubility.
Naproxen: Another NSAID with a longer half-life but different side effect profile.
Ketoprofen: Similar in action but with a higher risk of gastrointestinal side effects
Uniqueness
Diethylaminoethyl ibuprofen hydrochloride stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it more effective in delivering therapeutic effects at lower doses, reducing the risk of side effects .
Eigenschaften
| 106492-87-9 | |
Molekularformel |
C19H32ClNO2 |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
InChI-Schlüssel |
CWKBMJZHISTTCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















